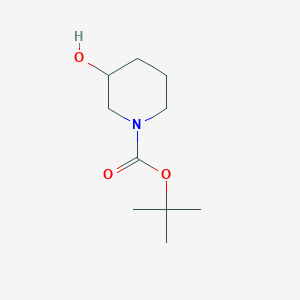

1-Boc-3-hydroxypiperidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJXHKXIOCDSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337963 | |

| Record name | 1-Boc-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85275-45-2 | |

| Record name | 1-Boc-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Chiral Keystone in Advanced Organic Synthesis

The true power of 1-Boc-3-hydroxypiperidine lies in its application as a chiral building block. chemimpex.commanasalifesciences.comxindaobiotech.comxdbiochems.com Chirality, or the "handedness" of a molecule, is a fundamental concept in drug development, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. The use of enantiomerically pure starting materials like (S)- or (R)-1-Boc-3-hydroxypiperidine allows for the construction of complex target molecules with a specific, desired stereochemistry. xindaobiotech.com This is crucial for optimizing the efficacy of a drug and minimizing potential side effects. xindaobiotech.com

The presence of the hydroxyl group at the 3-position of the piperidine (B6355638) ring is particularly significant. researchgate.net This functional group can be readily modified or can participate in various chemical reactions, allowing for the introduction of further complexity and functionality into the target molecule. chemimpex.com The Boc protecting group, on the other hand, ensures the stability of the piperidine nitrogen during these transformations and can be easily removed under mild conditions when no longer needed. chemimpex.com

Key Synthetic Methodologies:

The synthesis of enantiomerically pure this compound has been a subject of extensive research. The primary methods reported in the literature include:

Chemical Resolution: This traditional method involves the separation of a racemic mixture of 3-hydroxypiperidine (B146073) using a chiral resolving agent, such as a tartaric acid derivative or camphorsulfonic acid, followed by the protection of the nitrogen atom with a Boc group. derpharmachemica.comchemicalbook.com However, this method often suffers from low yields (theoretically a maximum of 50%) and can be a costly and labor-intensive process. derpharmachemica.comgoogle.com

Asymmetric Synthesis: More modern approaches focus on the asymmetric synthesis of the desired enantiomer from achiral starting materials. One such method involves a multi-step conversion from achiral 4-methyl phenacyl bromide, although this can also be a lengthy process with modest yields. chemicalbook.com

Biotransformation: A highly efficient and environmentally friendly alternative is the use of biocatalysts, such as enzymes or whole-cell systems. derpharmachemica.com The asymmetric reduction of N-Boc-piperidin-3-one using ketoreductases (KREDs) has gained significant attention due to its mild reaction conditions, high yields, and excellent enantioselectivity. researchgate.netchemicalbook.com Research has demonstrated the successful use of various biocatalysts, including Baker's yeast and recombinant KREDs, to produce (S)-1-Boc-3-hydroxypiperidine with high optical purity. researchgate.netderpharmachemica.com

A Vital Intermediate in Pharmaceutical Synthesis

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in producing enantiomerically pure compounds like (S)-1-Boc-3-hydroxypiperidine, as the biological activity of a molecule can be significantly influenced by its stereochemistry. researchgate.net Asymmetric reduction strategies, particularly those employing biocatalysts, have gained considerable attention for their ability to produce the desired stereoisomer with high selectivity and yield.

Asymmetric Reduction Strategies

Asymmetric reduction of the prochiral ketone, 1-Boc-3-oxopiperidine (also referred to as N-Boc-3-piperidone or NBPO), is a direct and effective route to enantiomerically pure this compound. derpharmachemica.comresearchgate.net This approach avoids the drawbacks of classical resolution of racemic mixtures and offers a more atom-economical process. Biocatalytic asymmetric reduction, in particular, has proven to be a powerful tool in this regard. mdpi.com

Enzymatic biocatalysis offers several advantages over traditional chemical methods, including high regio- and stereoselectivity, mild reaction conditions, and environmental friendliness. derpharmachemica.com For the synthesis of (S)-1-Boc-3-hydroxypiperidine, enzymes, particularly ketoreductases, have demonstrated exceptional performance. derpharmachemica.comresearchgate.net These biocatalysts can selectively reduce the carbonyl group of 1-Boc-3-oxopiperidine to the corresponding (S)-alcohol with high enantiomeric excess (e.e.). nih.gov

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, making them ideal for the synthesis of chiral compounds like (S)-1-Boc-3-hydroxypiperidine. derpharmachemica.comnih.gov Several studies have focused on screening and optimizing KREDs for the efficient conversion of 1-Boc-3-oxopiperidine.

For instance, a study involving the screening of six different ketoreductases identified KRED 110 as highly effective, achieving complete conversion of the substrate. derpharmachemica.com Another study highlighted a thermostable aldo-keto reductase, AKR-43, which exhibited high activity and enantioselectivity in the production of (S)-1-Boc-3-hydroxypiperidine without substrate inhibition. nih.gov A recombinant carbonyl reductase from Rhodococcus erythropolis WZ010 (ReCR) also showed strict (S)-stereoselectivity for the reduction of N-Boc-3-piperidone. nih.gov

The following table summarizes the performance of different KREDs in the synthesis of (S)-1-Boc-3-hydroxypiperidine:

| Enzyme | Substrate Concentration | Conversion/Yield | Enantiomeric Excess (e.e.) | Reaction Time | Reference |

| KRED 110 | 10 g/L | Complete Conversion | 100% | 3-4 hours | derpharmachemica.com |

| AKR-43 | 16% (w/w) | >99% | >99% | 16 hours | nih.gov |

| ReCR Y54F mutant | 0.5 M | 98.08% | >99.5% | 12 hours | mdpi.com |

| YDR541C | 1200 mM (240 g/L) | 99% | >99.5% | 6 hours | researchgate.net |

Whole-cell biotransformations offer a cost-effective alternative to using isolated enzymes, as they eliminate the need for enzyme purification and can provide a stable environment for the enzyme. researchgate.netmatec-conferences.org Several microorganisms have been employed as whole-cell biocatalysts for the production of (S)-1-Boc-3-hydroxypiperidine.

A summary of different whole-cell biotransformation systems is presented below:

| Biocatalyst | Substrate Concentration | Yield | Enantiomeric Excess (e.e.) | Reference |

| Baker's Yeast | 40 g/L | 90-95% | - | derpharmachemica.com |

| E. coli co-expressing KRED and GDH | 100 g/L | >99% | >99% | mdpi.com |

| Pichia pastoris SIT2014 | - | 85.4% | >99% | matec-conferences.org |

| E. coli overexpressing ReCR Y54F | 0.5 M | 98.08% | >99.5% | mdpi.com |

Ketoreductase-catalyzed reductions are dependent on nicotinamide (B372718) coenzymes, such as NADH or NADPH, which are expensive. mdpi.commdpi.com Therefore, efficient coenzyme recycling systems are crucial for the economic viability of the biocatalytic process. derpharmachemica.com Two main strategies are employed: the substrate-coupled and the enzyme-coupled approach. mdpi.com

In the substrate-coupled system, a sacrificial co-substrate, such as isopropanol (B130326), is added to the reaction mixture. google.com The same ketoreductase that reduces the primary substrate also oxidizes the co-substrate, thereby regenerating the coenzyme. mdpi.com

The enzyme-coupled system utilizes a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), and a corresponding co-substrate (e.g., glucose or formate) to regenerate the coenzyme. nih.govmdpi.com GDH is widely used due to its high catalytic activity and ability to regenerate both NADH and NADPH. mdpi.com Co-expression of the ketoreductase and GDH in a single host organism has been shown to be a particularly effective strategy, improving the catalytic efficiency and simplifying the process. mdpi.comrsc.org

To maximize the efficiency and yield of the biocatalytic synthesis of (S)-1-Boc-3-hydroxypiperidine, various reaction parameters must be optimized. These include temperature, pH, substrate concentration, and the use of co-solvents.

Temperature: The optimal temperature for the enzymatic reduction can vary depending on the specific enzyme used. For instance, the optimal temperature for KRED 110 was found to be between 35-40°C. derpharmachemica.com For the thermostable aldo-keto reductase AKR-43, the optimal reaction temperature was determined to be 30°C. nih.gov A study using a recombinant E. coli system found the optimal temperature to be 35°C. mdpi.com

pH: The pH of the reaction medium significantly affects enzyme activity. For KRED 110, a pH of 7.5 was used. derpharmachemica.com The optimal pH for AKR-43 was also found to be 7.5. nih.gov In a whole-cell system using Baker's yeast, a pH of 7.0 was found to be optimal. derpharmachemica.com A study optimizing the reaction with a recombinant E. coli strain identified pH 6.5 as optimal. mdpi.com

Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the enzyme's efficiency. nih.gov However, processes have been developed to handle high substrate loads. For example, a process using the reductase YDR541C successfully reduced 1200 mM (240 g/L) of N-Boc-piperidin-3-one. researchgate.net Another optimized process achieved a substrate concentration of 100 g/L. researchgate.netacs.org

Co-solvents: The use of co-solvents can improve the solubility of the substrate and alleviate product inhibition. Isopropanol (IPA) has been used as a co-solvent in reactions with KRED 110. derpharmachemica.com Biphasic systems, such as an ethyl caprylate-water system, have also been employed to reduce product inhibition and allow for higher substrate loading. researchgate.net

The table below provides a summary of optimized reaction parameters from different studies:

| Enzyme/Biocatalyst | Optimal Temperature (°C) | Optimal pH | Substrate Concentration | Reference |

| KRED 110 | 35-40 | 7.5 | 10 g/L | derpharmachemica.com |

| AKR-43 | 30 | 7.5 | 16% (w/w) | nih.gov |

| Recombinant E. coli (KRED/GDH) | 35 | 6.5 | 100 g/L | mdpi.com |

| Baker's Yeast | 30 | 7.0 | 40 g/L | derpharmachemica.com |

Enzymatic Biocatalysis for Enantioselective Production of this compound

Control of Enantiomeric Purity in Bioreductions

Biocatalytic reduction using enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a highly efficient and environmentally friendly route to enantiomerically pure this compound. chemicalbook.comresearchgate.net The control of enantiomeric purity in these bioreductions is a critical aspect, often achieving very high enantiomeric excess (ee).

The enantioselectivity of these enzymatic reactions is governed by the specific enzyme used. Various microorganisms and their isolated enzymes have been screened and engineered to achieve high stereoselectivity. For instance, recombinant ketoreductases have been developed that can reduce N-Boc-piperidin-3-one to optically pure (S)-1-Boc-3-hydroxypiperidine with greater than 99% ee. researchgate.netacs.org Similarly, alcohol dehydrogenases from sources like Candida albicans or Lactobacillus brevis can produce (R)-3-hydroxypiperidine with over 99% ee.

A key factor in controlling enantiomeric purity is the use of cofactor recycling systems. These enzymatic reductions often require nicotinamide adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a cofactor. researchgate.net To make the process economically viable, a co-substrate and a second enzyme, such as glucose dehydrogenase (GDH), are often employed to regenerate the cofactor in situ. nih.govmdpi.com The co-expression of both the ketoreductase and glucose dehydrogenase in a single host organism, like E. coli, has been shown to be an effective strategy, leading to high conversion and optical purity. mdpi.comresearchgate.net

Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and Pichia pastoris, have also been utilized for the asymmetric reduction of N-Boc-3-piperidone. researchgate.netresearchgate.net These approaches can be cost-effective and environmentally friendly, providing good to excellent enantioselectivity. researchgate.net For instance, the use of Pichia pastoris SIT2014 resulted in the production of (S)-1-Boc-3-hydroxypiperidine with an ee value of over 99%. researchgate.net

Table 1: Examples of Biocatalytic Reductions for Enantiomerically Pure this compound

| Biocatalyst | Target Enantiomer | Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| Recombinant Ketoreductase (KRED) | (S) | >99% | High substrate concentration (100 g/L) and low enzyme loading. researchgate.netacs.org |

| Aldo-Keto Reductase (AKR-43) | (S) | >99% | Thermostable enzyme with no substrate inhibition. nih.gov |

| Co-expressing KRED and GDH in E. coli | (S) | >99% | Efficient cofactor regeneration, leading to high conversion. mdpi.comresearchgate.net |

| Pichia pastoris SIT2014 | (S) | >99% | Environmentally friendly whole-cell biocatalyst. researchgate.net |

| Alcohol Dehydrogenase (from Candida albicans or Lactobacillus brevis) | (R) | >99% | Direct production of the (R)-enantiomer. |

| Daucus carota (carrot root) | (S) | 95% | A readily available, though less selective, whole-cell biocatalyst. researchgate.net |

Chemocatalytic Asymmetric Reductions of Piperidone Precursors

Chemocatalytic asymmetric reduction provides an alternative to biocatalysis for the synthesis of enantiomerically pure this compound. These methods typically involve the use of chiral metal catalysts.

Asymmetric transfer hydrogenation (ATH) is a widely studied method. dicp.ac.cn Ruthenium-based catalysts are commonly employed for this purpose. For example, a catalyst generated in situ from [RuCl(η6-p-cymene)TsDPEN] can catalyze the transfer hydrogenation of N-substituted ketones. mdpi.com The choice of the chiral ligand is critical for achieving high enantioselectivity.

Asymmetric hydrogenation using molecular hydrogen is another powerful technique. Chiral rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands, such as PhTRAP, have been successfully used for the asymmetric hydrogenation of N-Boc-protected indoles, a related class of heterocyclic compounds. dicp.ac.cn While not as extensively reported specifically for 1-Boc-3-oxopiperidine, the principles are applicable. These catalytic systems can achieve high enantiomeric excesses, often exceeding 90% ee. dicp.ac.cn

A significant challenge in the chemocatalytic reduction of substrates with coordinating functionalities, like the Boc-protected nitrogen and the hydroxyl group in the product, is potential catalyst inhibition or deactivation. dicp.ac.cn Despite these challenges, progress has been made in developing robust catalysts. Iron-N-heterocyclic carbene (NHC) complexes have also emerged as promising catalysts for the hydrosilylation of ketones, offering a more sustainable alternative to noble metal catalysts.

Chiral Resolution Techniques for 3-Hydroxypiperidine (B146073)

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure 3-hydroxypiperidine, which can then be protected with a Boc group. This approach involves the separation of a racemic mixture of 3-hydroxypiperidine.

Diastereomeric Salt Formation with Chiral Acids

This method relies on the reaction of racemic 3-hydroxypiperidine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Commonly used chiral acids include derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid and di-p-toluoyl-L-tartaric acid, as well as D-pyroglutamic acid and camphorsulfonic acid. chemicalbook.com The choice of the resolving agent and the crystallization solvent is crucial for efficient separation. For instance, reacting racemic 3-hydroxypiperidine with D-pyroglutamic acid in ethanol (B145695) can lead to the precipitation of the (S)-3-hydroxypiperidine-D-pyroglutamate salt. Similarly, various tartaric acid derivatives have been used to resolve 3-hydroxypiperidine enantiomers. google.com

While effective, this method has some drawbacks, including the potential for low yields (theoretically limited to 50% for the desired enantiomer) and the need for multiple recrystallization steps to achieve high optical purity. chemicalbook.com

Chromatographic Enantiomer Separation Methods

Chromatographic techniques using a chiral stationary phase (CSP) offer a powerful alternative for the separation of enantiomers. High-performance liquid chromatography (HPLC) is a widely used method for both analytical and preparative-scale enantioseparation. csfarmacie.cz

Cellulose- and amylose-based CSPs are commonly employed for the resolution of 3-hydroxypiperidine enantiomers. The separation is typically achieved using a mobile phase consisting of a mixture of alkanes and alcohols, such as hexane/isopropanol. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation. csfarmacie.cz

Supercritical fluid chromatography (SFC) is another effective technique for chiral separations, often providing faster separations and using more environmentally friendly mobile phases compared to HPLC. americanpharmaceuticalreview.com

Multi-step Asymmetric Syntheses from Chiral Starting Materials

An alternative to asymmetric catalysis and resolution is the synthesis of this compound from readily available chiral starting materials, often referred to as the "chiral pool."

Utilization of Chiral Precursors in this compound Synthesis

This approach involves a sequence of chemical transformations that preserve or transfer the chirality from the starting material to the final product. A variety of chiral precursors have been utilized for this purpose.

Strategic Reaction Sequence and Key Transformations

The synthesis of this compound can be achieved through several strategic routes, each involving key chemical transformations. A prevalent strategy begins with the reduction of a pyridine (B92270) precursor. For instance, 3-hydroxypyridine (B118123) can be hydrogenated to 3-hydroxypiperidine, which is then protected with a tert-butoxycarbonyl (Boc) group. guidechem.com The hydrogenation is a critical step, often performed under hydrogen pressure with catalysts like rhodium on carbon or platinum oxide. google.comresearchgate.net

An alternative and widely adopted sequence involves the asymmetric reduction of 1-Boc-3-piperidone. This key transformation converts a ketone to a chiral alcohol, establishing the desired stereocenter. This reduction can be accomplished using both chemical and biological methods. Chemical methods may employ metal catalysts, while biocatalytic approaches utilize enzymes such as ketoreductases or whole-cell systems. derpharmachemica.comresearchgate.net These biocatalytic reductions are noted for their high stereoselectivity. derpharmachemica.com

A more complex, multi-step synthesis has also been developed starting from inexpensive chiral materials to avoid resolution steps. One such route uses (R)-glyceraldehyde acetonide as the starting material. google.com This sequence involves a series of key transformations including a Wittig-type reaction to introduce a nitrile group, reduction of a double bond, deprotection of an acetonide, selective tosylation of a primary alcohol, and finally, a Raney nickel-catalyzed reductive cyclization to form the piperidine ring, followed by Boc protection. google.com

Protecting Group Chemistry of the Piperidine Nitrogen in this compound

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while allowing for transformations elsewhere in the molecule.

Introduction of the tert-Butoxycarbonyl (Boc) Group

The introduction of the Boc protecting group onto the nitrogen atom of 3-hydroxypiperidine is a standard and efficient transformation. The most common method involves reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). guidechem.com This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. A variety of bases and solvent systems can be employed depending on the specific requirements of the synthesis. Common bases include potassium carbonate, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). guidechem.comguidechem.com The reaction can be carried out in solvents such as ethyl acetate-water mixtures, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). guidechem.com For example, a combination of 3-hydroxypiperidine, di-tert-butyl dicarbonate, and potassium carbonate in an ethyl acetate-water system can be stirred at room temperature to yield the N-Boc protected product. guidechem.com

Selective Cleavage of the Boc Protecting Group

The selective removal, or deprotection, of the Boc group is essential for the further functionalization of the piperidine nitrogen. The Boc group is designed to be stable under many reaction conditions but can be cleaved under acidic conditions. A standard laboratory procedure for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane.

In the pursuit of greener and more specialized methodologies, alternative deprotection techniques have been developed. One notable advancement is the use of boiling water as a catalyst for the neutral and selective removal of the N-Boc group, which avoids the use of strong acids. rsc.org Another advanced method involves the thermal deprotection of the Boc group, which can be performed in a continuous flow system at high temperatures, offering a high-throughput option for industrial applications. nih.gov

Strategic Considerations in this compound Synthetic Route Design

The design of a synthetic route for this compound is heavily influenced by the need for process efficiency, high yields, and increasingly, the principles of sustainable and economical manufacturing.

Process Efficiency and Yield Optimization

Optimizing the synthesis of this compound, particularly its chiral forms, centers on maximizing yield, purity, and throughput while minimizing reaction times and costs. The biocatalytic reduction of N-Boc-3-piperidone has emerged as a highly efficient method to produce enantiomerically pure (S)-1-Boc-3-hydroxypiperidine. acs.orgnih.govresearchgate.net

A key strategy for optimization is the screening of various biocatalysts to identify the most effective one. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) from different microbial sources have been extensively studied. derpharmachemica.comnih.gov For example, a ketoreductase from Chryseobacterium sp. (ChKRED03) and an (R)-specific carbonyl reductase from Candida parapsilosis (CprCR) have demonstrated high efficiency. nih.govresearchgate.net

Furthermore, the cost of the nicotinamide cofactor (NADH or NADPH) required for these enzymatic reductions can be prohibitive. Therefore, cofactor regeneration systems are crucial for process efficiency. A common approach is to co-express a glucose dehydrogenase (GDH), which oxidizes inexpensive glucose to regenerate the NADPH cofactor in situ. researchgate.netresearchgate.netrsc.orgmdpi.com This strategy significantly improves the economic viability of the process. Optimization of reaction parameters such as temperature, pH, and substrate concentration is also critical. Studies have shown that processes can be optimized to handle high substrate concentrations (e.g., 100 g/L) with low enzyme loading, achieving high yields and excellent enantiomeric excess (>99% ee) in short reaction times. acs.orgnih.govresearchgate.net

Table 1: Comparison of Biocatalytic Systems for (S)-1-Boc-3-hydroxypiperidine Synthesis

| Biocatalyst System | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reaction Time | Reference |

| Baker's Yeast | 40 g/L | 90-95% | - | - | derpharmachemica.com |

| Ketoreductase (KRED 110) | 10 g/L | >99% Conversion | 100% | 3-4 hours | derpharmachemica.com |

| Recombinant KRED | 100 g/L | >99% Conversion | >99% | <24 hours | acs.orgresearchgate.net |

| C. parapsilosis Carbonyl Reductase (CprCR) with GDH | 100 g/L | 97.8% Conversion | 99.8% | - | nih.gov |

| R. erythropolis Carbonyl Reductase (ReCR Y54F) | 1.5 M (~300 g/L) | 95.9% | - | 12 hours | nih.gov |

Advancements in Sustainable and Economical Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and cost-effectiveness. The synthesis of this compound has benefited significantly from advancements in green chemistry, primarily through the adoption of biocatalysis. derpharmachemica.comchemicalbook.com

Biocatalytic methods using enzymes or whole-cell systems offer substantial advantages over traditional chemical routes. derpharmachemica.com These reactions are typically performed under mild conditions, such as lower temperatures and atmospheric pressure, which reduces energy consumption. derpharmachemica.com They often take place in aqueous media, minimizing the need for volatile and hazardous organic solvents. guidechem.com The high selectivity (chemo-, regio-, and enantio-) of enzymes often eliminates the need for multiple protection and deprotection steps, leading to shorter synthetic routes and reduced waste generation. derpharmachemica.com For instance, the use of Baker's yeast or recombinant E. coli provides a cost-effective, environmentally friendly, and enantioselective process for producing chiral this compound. derpharmachemica.comresearchgate.net These methods avoid the use of costly and toxic heavy metal catalysts that are common in chemical reductions. derpharmachemica.com The theoretical yield of these asymmetric reductions can approach 100%, a significant improvement over classical chemical resolutions which have a maximum theoretical yield of 50%. derpharmachemica.commdpi.com

Table 2: Comparison of Synthetic Approaches

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis | Reference |

| Catalyst | Heavy metals (e.g., Pt, Rh, Ru) | Enzymes (e.g., KREDs, ADHs) | google.comderpharmachemica.comdicp.ac.cn |

| Conditions | High temperature and pressure | Mild temperature and pressure | derpharmachemica.com |

| Solvents | Often organic solvents | Often aqueous media | guidechem.com |

| Selectivity | May require chiral resolution | High enantioselectivity | derpharmachemica.comchemicalbook.com |

| Max. Theoretical Yield (Chiral) | 50% (for resolution) | ~100% | derpharmachemica.commdpi.com |

| Environmental Impact | Higher waste, use of toxic metals | Greener, biodegradable catalysts | derpharmachemica.comgoogle.comderpharmachemica.com |

Chemical Transformations and Derivatization Strategies of 1 Boc 3 Hydroxypiperidine

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group at the C3 position of 1-Boc-3-hydroxypiperidine is a primary site for chemical modification, allowing for its conversion into a range of other functional groups. These transformations are fundamental to the elaboration of the piperidine (B6355638) scaffold into more complex target molecules.

Oxidative Transformations

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 1-Boc-3-piperidone. This transformation is a common and crucial step in many synthetic routes. nxydchem.combloomtechz.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the scale of the reaction and the desired selectivity.

Common methods for the oxidation of this compound include:

Swern Oxidation: This method utilizes a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). google.com It is known for its mild reaction conditions and high yields.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a reliable and high-yielding method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. ntu.edu.sg

TEMPO-mediated Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) offers an efficient and environmentally friendly approach to oxidation. chemicalbook.com

Chromium-based Reagents: Reagents such as chromium trioxide have also been used for this oxidation.

The resulting 1-Boc-3-piperidone is a key intermediate for further modifications, including the synthesis of various chiral piperidine derivatives through asymmetric reduction or other nucleophilic additions to the ketone. chemicalbook.comnih.gov

Table 1: Selected Reagents for the Oxidation of this compound

| Oxidizing Agent/System | Typical Conditions | Product | Reference(s) |

|---|---|---|---|

| DMSO, Oxalyl Chloride, Triethylamine | CH₂Cl₂, low temperature | 1-Boc-3-piperidone | google.com |

| Dess-Martin Periodinane | CH₂Cl₂ | 1-Boc-3-piperidone | ntu.edu.sg |

| TEMPO, Sodium Hypochlorite | Biphasic system (e.g., CH₂Cl₂/H₂O) | 1-Boc-3-piperidone | chemicalbook.com |

| Chromium Trioxide | - | 1-Boc-3-piperidone |

Reductive Modifications

While the oxidation of the hydroxyl group is common, reductive modifications are less frequently described but can be synthetically useful. The primary reductive modification would be the deoxygenation of the hydroxyl group to afford N-Boc-piperidine. This transformation can be achieved through a two-step process involving the conversion of the hydroxyl group into a good leaving group, followed by a reduction.

One common strategy involves:

Activation of the hydroxyl group: Conversion to a thiocarbonyl derivative, such as a thiocarbonate or xanthate.

Reductive cleavage: Treatment with a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride (Bu₃SnH) or a more environmentally friendly alternative. This process is known as the Barton-McCombie deoxygenation.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group itself but can be converted into a good leaving group to facilitate nucleophilic substitution reactions. masterorganicchemistry.com This strategy allows for the introduction of a wide array of functional groups at the 3-position of the piperidine ring.

The typical sequence for nucleophilic substitution involves:

Activation of the Hydroxyl Group: The alcohol is first converted into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. masterorganicchemistry.com Halides can also be introduced using reagents like thionyl chloride or phosphorus tribromide.

Nucleophilic Displacement: The resulting sulfonate ester or halide is then treated with a nucleophile, which displaces the leaving group. This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C3 position if a chiral starting material is used.

A variety of nucleophiles can be employed in this reaction, including:

Azides (e.g., sodium azide)

Cyanides

Halides

Thiols

Amines

This method provides a versatile route to a diverse range of 3-substituted piperidine derivatives. ru.nl

Etherification and Esterification of the Hydroxyl Group

The hydroxyl group of this compound can undergo etherification and esterification to produce a variety of derivatives. These reactions are standard transformations for alcohols and are widely used in organic synthesis.

Etherification: The formation of an ether linkage can be achieved under various conditions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide.

Esterification: Esters can be readily formed by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be used, although care must be taken to avoid cleavage of the acid-labile Boc protecting group. nxydchem.com Lipase-catalyzed esterification has also been reported as a method for kinetic resolution. ru.nl

Reactivity of the Piperidine Ring System in this compound

Beyond the functionalization of the hydroxyl group, the piperidine ring itself can be a site for chemical modification. The Boc protecting group plays a significant role in directing the reactivity of the ring.

Regioselective Functionalization of the Piperidine Nucleus

The direct functionalization of C-H bonds in the piperidine ring of this compound presents a powerful strategy for introducing substituents at specific positions. The Boc group can direct lithiation to the α-position (C2 or C6). beilstein-journals.orgresearchgate.net

Recent advances in catalysis have enabled the functionalization at other positions:

β-Arylation: Palladium-catalyzed β-C(sp³)–H arylation of N-Boc-piperidines has been developed, allowing for the introduction of aryl groups at the C3 position. researchgate.net This method often relies on specialized ligands to control the regioselectivity.

Directed C-H Activation: By introducing a directing group, it is possible to achieve regioselective C-H activation at various positions on the piperidine ring. For instance, using N-Boc-piperidine-3-carboxylic acid, C-H activation can be directed to the C4 position. pnas.org While this is not directly on this compound, it demonstrates the principle of directed functionalization on a similar scaffold.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have also been employed for the functionalization of N-Boc-piperidine, primarily at the C2 position. nih.gov The inductive effect of the nitrogen deactivates the C3 position towards this type of reaction. nih.gov

Stereodirecting Effects in Ring-based Reactions

The chiral center at the C3 position, bearing a hydroxyl group, in conjunction with the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen, exerts significant stereodirecting influence on reactions involving the piperidine ring. These groups dictate the conformational preferences of the molecule, thereby guiding the stereochemical outcome of subsequent transformations.

The stereoselective reduction of related N-acylated 4,6-dioxopiperidines demonstrates the influence of the N-Boc group and other substituents on the stereochemical course of a reaction. orgsyn.org The reduction of the keto functionality with sodium borohydride (B1222165) occurs with high stereoselectivity. orgsyn.org The degree of this selectivity is heavily influenced by the steric bulk of substituents on the ring. For instance, in N-acylated 4,6-dioxopiperidines, a C2-isopropyl group leads to a diastereomeric ratio (dr) of >99:1, whereas a smaller methyl group results in a lower dr of 84:16. orgsyn.org In the case of a C2-carboxylate side chain, a tert-butyl ester group exerts a more powerful stereodirecting effect than a benzyl (B1604629) ester, leading to a diastereomerically pure product after a single recrystallization. orgsyn.org

In the synthesis of cis- and trans-2-substituted 3-hydroxypiperidines, the conformation of reaction intermediates is key to the stereochemical outcome. beilstein-journals.org During the cyclodehydration of amino alcohol precursors, the formation of a phosphonium (B103445) intermediate can be stabilized by a hydrogen bond between the NH proton and the oxygen atom of the secondary hydroxyl group. beilstein-journals.org This preferred conformation is favorable for cyclization and directs the stereochemistry of the resulting piperidinol. beilstein-journals.org X-ray crystallographic analysis of a related 2,3-disubstituted N-Boc-piperidinyl structure has revealed a diaxial conformation, providing insight into the conformational preferences that direct reaction pathways.

The inherent stereochemistry of this compound can also direct reactions on the ring. The (R)-configuration, for example, is known to direct nucleophilic attack during enantioselective alkylation reactions.

Table 1: Examples of Stereodirecting Effects in Piperidine Ring Reactions

| Reaction Type | Stereodirecting Group(s) | Observed Effect | Diastereomeric Ratio (dr) |

| Reduction of N-acylated 4,6-dioxopiperidines | C2-substituent, N-Boc group | The steric bulk of the C2 group influences the facial selectivity of hydride attack. orgsyn.org | Up to >99:1 orgsyn.org |

| Cyclodehydration of amino alcohols | Secondary -OH, N-H | Intramolecular hydrogen bonding stabilizes a transition state favorable for cyclization. beilstein-journals.org | Up to >19:1 beilstein-journals.org |

| Nucleophilic Alkylation | C3-hydroxyl group | The (R)-configuration at C3 directs the approach of the nucleophile. | Not specified |

Application of this compound in Catalysis

Role as Chiral Ligands and Organocatalysts

This compound is a highly valued chiral building block in the synthesis of more complex molecules used in asymmetric catalysis. The 2-substituted 3-hydroxypiperidine (B146073) scaffold is recognized as a core motif in numerous catalysts for asymmetric synthesis. beilstein-journals.org Its rigid, chiral structure makes it an excellent starting material for the development of new chiral ligands and organocatalysts.

While not typically used as a catalyst in its own right, its functional groups—the secondary alcohol and the Boc-protected amine—allow for versatile derivatization. The hydroxyl group can be transformed into a coordinating group for a metal center, or the entire molecule can be elaborated into a larger framework to act as a chiral ligand or an organocatalyst. For instance, the chiral nature of the related (R)-1-Boc-3-(hydroxymethyl)piperidine makes it a valuable ligand in asymmetric catalysis. smolecule.com The potential of (S)-1-Boc-3-hydroxypiperidine as a ligand in asymmetric catalysis has also been noted. xdbiochems.com

The synthesis of piperidine alkaloids and their derivatives often employs methods based on asymmetric catalysis, where the core piperidine structure is itself constructed using a catalyst. researchgate.net In these strategies, this compound and similar structures serve as foundational synthons, embodying the necessary chirality that is later leveraged in drug discovery and development. xdbiochems.com

Contribution to Asymmetric Catalytic Reactions

The primary contribution of this compound to the field of asymmetric catalysis lies in its role as a key chiral intermediate, the synthesis of which is often achieved through highly efficient catalytic asymmetric reactions. The availability of this compound in high enantiopurity is crucial for its use in the pharmaceutical industry, for example in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441). researchgate.netmdpi.com

The most prominent method for producing enantiomerically pure (S)-1-Boc-3-hydroxypiperidine is the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone. mdpi.com This transformation is frequently accomplished using biocatalysis, employing ketoreductase (KRED) enzymes. researchgate.netderpharmachemica.com These enzymatic reactions, often coupled with a cofactor regeneration system using enzymes like glucose dehydrogenase (GDH), provide the target alcohol with high conversion rates and excellent enantiomeric excess (>99% ee). mdpi.comnih.gov

For example, an efficient biocatalytic process can be developed by co-expressing a ketoreductase and a glucose dehydrogenase within the same E. coli host cell. mdpi.com This whole-cell catalyst system can convert N-Boc-3-piperidone at high concentrations (e.g., 100 g/L) to (S)-N-Boc-3-hydroxypiperidine with a product purity exceeding 99%. mdpi.com The use of thermostable aldo-keto reductases has also been reported, highlighting the industrial potential of these biocatalytic routes. nih.gov Therefore, the contribution of this compound is foundational; its own synthesis via asymmetric catalysis provides a critical chiral building block for further chemical exploration. researchgate.net

Table 2: Catalytic Systems for the Asymmetric Synthesis of (S)-1-Boc-3-hydroxypiperidine

| Catalyst System | Substrate | Product | Key Performance Metrics |

| Ketoreductase (KRED) / Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% conversion, >99% ee mdpi.com |

| Baker's Yeast | N-1-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | Enantioselective, cost-effective derpharmachemica.com |

| Thermostable Aldo-keto reductase (AKR) / GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | High efficiency, promising for industrial use nih.gov |

Medicinal Chemistry and Pharmacological Impact of 1 Boc 3 Hydroxypiperidine Scaffolds

Critical Role as Intermediates in Pharmaceutical Synthesis

1-Boc-3-hydroxypiperidine, a piperidine (B6355638) derivative protected by a tert-butoxycarbonyl (Boc) group, is a key chiral building block in the synthesis of complex pharmaceutical compounds. Its structural features, including the hydroxyl group and the easily removable Boc protecting group, allow for controlled, stereoselective modifications, making it an invaluable synthon for creating molecules with specific pharmacological activities. xindaobiotech.combloomtechz.com The chirality of the hydroxyl group is particularly crucial, as different enantiomers can lead to vastly different biological effects and potencies.

Development of Tyrosine Kinase Inhibitors and Related Anticancer Agents

The (S)-enantiomer, (S)-1-Boc-3-hydroxypiperidine, is a critical intermediate in the synthesis of several anticancer drugs, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441). chemicalbook.comchemicalbook.commdpi.com Ibrutinib is a targeted therapy approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. chemicalbook.comguidechem.com The piperidine ring of the intermediate is a core component of the final drug structure. The synthesis involves the asymmetric reduction of N-Boc-3-piperidone, often using biocatalytic methods with ketoreductase enzymes to achieve high enantioselectivity and yield. mdpi.comderpharmachemica.comderpharmachemica.comresearchgate.net Beyond Ibrutinib, this scaffold is also employed as a building block for other kinase inhibitors, such as those targeting CDK4/6, which are involved in cell cycle regulation and are targets for cancer therapy. nxydchem.com

Table 1: this compound in Anticancer Agent Synthesis

| Drug/Candidate | Target | Therapeutic Area |

|---|---|---|

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies |

Precursors for Analgesic and Antipsychotic Pharmaceuticals

The this compound framework is integral to the synthesis of certain central nervous system agents. It serves as a key intermediate in constructing the piperidine scaffold found in potent synthetic opioids used for analgesia, such as Remifentanil and Sufentanil. bloomtechz.comnxydchem.com In the realm of antipsychotic and antidepressant medications, the compound is utilized in the synthesis of dopamine (B1211576) receptor modulators and derivatives of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). nxydchem.com The Boc-protected nitrogen allows for controlled chemical reactions to build the complex structures required for interaction with specific neurological receptors. bloomtechz.com

Table 2: this compound in Analgesic & Antipsychotic Drug Synthesis

| Drug/Candidate Class | Drug Class |

|---|---|

| Remifentanil | Opioid Analgesic |

| Sufentanil | Opioid Analgesic |

| Paroxetine Derivatives | Antidepressant (SSRI) |

Synthesis of Antimalarial and Antiviral Compounds

The versatility of the this compound scaffold extends to the development of anti-infective agents. patsnap.com It is a reported intermediate in the synthesis of the natural product Febrifugine and its analogue, Halofuginone, which exhibit potent antimalarial and antiprotozoal activity, respectively. bloomtechz.combeilstein-journals.org The related 2-substituted 3-hydroxypiperidine (B146073) core is a frequent motif in such bioactive compounds. beilstein-journals.org Furthermore, research indicates its utility as an intermediate for antiviral drugs, including those investigated for the treatment of viral infections like AIDS, highlighting its broad applicability in combating infectious diseases. chemicalbook.comnbinno.com

Table 3: this compound in Anti-Infective Agent Synthesis

| Drug/Candidate | Drug Class |

|---|---|

| Febrifugine | Antimalarial |

| Halofuginone | Antiprotozoal |

| Anisodine | Antimalarial |

Building Blocks for Neurological Disorder Therapeutics

The piperidine ring is a common feature in many drugs targeting neurological disorders, and this compound serves as a key starting material for their synthesis. xindaobiotech.comchemimpex.com Its derivatives are used to create compounds for treating conditions such as Alzheimer's disease. chemicalbook.com The closely related 2-substituted 3-hydroxypiperidine scaffold is the core of non-peptidic neurokinin-1 (NK1) substance P receptor antagonists like L-733,060 and CP-99,994. beilstein-journals.org These antagonists have been investigated for a variety of neurological and psychiatric conditions, demonstrating the importance of this chemical framework in neuropharmacology. chemimpex.com

Table 4: this compound in Neurological Drug Synthesis

| Drug/Candidate | Target/Class |

|---|---|

| L-733,060 | Neurokinin-1 (NK1) Receptor Antagonist |

| CP-99,994 | Neurokinin-1 (NK1) Receptor Antagonist |

Investigation in DNA Methyltransferase Inhibitors

This compound is utilized in the synthesis of molecules designed as DNA methyltransferase (DNMT) inhibitors. guidechem.comchemicalbook.com DNMTs are enzymes that play a crucial role in epigenetic gene regulation, and their inhibition is a rational strategy for cancer therapy. nih.gov By inhibiting these enzymes, it is possible to reactivate tumor suppressor genes that have been silenced, a common occurrence in many cancers. nih.govnih.gov The use of this compound in this context is primarily in research settings to create novel constrained analogues of S-adenosyl-l-homocysteine (SAH), a known byproduct and inhibitor of methylation reactions, to explore new epigenetic-modifying drugs. guidechem.com

Research on P2X7 Receptor Antagonists

The (S)-enantiomer of this compound is specifically employed as an intermediate in the preparation of antagonists for the human P2X7 receptor. chemicalbook.comguidechem.compharm-intermediates.com The P2X7 receptor is an ATP-gated ion channel that is heavily involved in inflammatory and immune responses. Its overactivation is linked to a variety of chronic inflammatory diseases and neuropathic pain. Consequently, developing potent and selective antagonists for this receptor is a significant area of therapeutic research, with this compound serving as a valuable chiral building block for creating these potential new medicines. chemicalbook.comguidechem.com

Stereochemical Influence on Bioactivity and Drug Efficacy

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a pivotal factor in determining its pharmacological properties. For chiral molecules like this compound, the spatial orientation of its functional groups dictates how it interacts with biological targets.

Enantioselective Requirements in Pharmacological Applications

The synthesis of specific enantiomers, or stereoisomers, is a critical aspect of modern drug development. derpharmachemica.comderpharmachemica.com In many cases, only one enantiomer of a chiral drug is responsible for its therapeutic effects, while the other may be inactive or even contribute to adverse effects. This is due to the chiral nature of biological systems, such as enzymes and receptors, which can differentiate between the enantiomers of a drug molecule. The introduction of a chiral hydroxyl group at the C3-position of the piperidine ring can significantly alter a molecule's bioactivity. chemicalbook.commdpi.com

The preparation of enantiomerically pure (S)-1-Boc-3-hydroxypiperidine is a key stereoselective step in the synthesis of numerous anticancer drugs, including tyrosine kinase inhibitors. derpharmachemica.comderpharmachemica.com This highlights the necessity of enantioselective synthesis to produce pharmacologically active compounds. derpharmachemica.com Both enzymatic and whole-cell biocatalysis methods have been developed to achieve high chiral selectivity in the production of these intermediates. derpharmachemica.com

Differential Biological Activity of (R)- and (S)-Enantiomers

The (R)- and (S)-enantiomers of this compound and its derivatives often exhibit distinct biological activities. For instance, (S)-N-Boc-3-hydroxypiperidine is a key chiral intermediate in the synthesis of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy. chemicalbook.comnih.govresearchgate.net Conversely, the (R)-form is preferred in the synthesis of intermediates for other kinase inhibitors. This demonstrates that the specific stereochemistry is crucial for the desired therapeutic action.

The differential activity is a direct consequence of the specific interactions between the chiral drug molecule and its biological target. The spatial arrangement of the hydroxyl group on the piperidine ring influences how the molecule fits into the binding site of an enzyme or receptor, leading to variations in potency and efficacy between the enantiomers.

| Application/Target | Preferred Enantiomer | Therapeutic Area |

| Ibrutinib (BTK inhibitor) | (S)-1-Boc-3-hydroxypiperidine | Cancer (Lymphoma) |

| Tyrosine Kinase Inhibitors | (S)-1-Boc-3-hydroxypiperidine | Cancer |

| Other Kinase Inhibitors | (R)-1-Boc-3-hydroxypiperidine | Various |

Molecular Mechanisms of Interaction in Medicinal Contexts

The pharmacological effects of this compound-containing compounds are a result of their specific molecular interactions with biological targets. Understanding these mechanisms is key to designing more effective and selective drugs.

Modulation of Target Enzyme Activities

The hydroxyl group of the this compound moiety plays a significant role in modulating the activity of target enzymes. This functional group can participate in hydrogen bonding interactions within the active site of an enzyme, which can be critical for the inhibitory activity of the molecule. For example, derivatives of this compound have been shown to effectively inhibit tyrosine kinases, which are implicated in cancer progression. The inhibition can occur through competitive mechanisms where the compound mimics the natural substrate of the enzyme.

The use of biocatalysts, such as ketoreductase enzymes, has been instrumental in the synthesis of specific enantiomers of this compound. derpharmachemica.comresearchgate.net These enzymes exhibit high stereoselectivity, enabling the production of optically pure compounds that can effectively modulate the activity of their target enzymes. derpharmachemica.comresearchgate.net

Structure-Activity Relationships and Biological Target Recognition

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies help in identifying the key structural features required for potent and selective interaction with biological targets. smolecule.com

Advanced Analytical and Spectroscopic Characterization in 1 Boc 3 Hydroxypiperidine Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental in verifying the molecular structure of 1-Boc-3-hydroxypiperidine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

In ¹H NMR spectra, the protons of the tert-butyl (Boc) protecting group typically appear as a singlet around 1.4 parts per million (ppm). The proton attached to the hydroxyl group can be observed around 3.5 ppm.

¹³C NMR spectroscopy further confirms the presence of the Boc group and the piperidine (B6355638) ring carbons. ichemical.com

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups within the molecule.

The presence of the hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.

The carbonyl (C=O) stretching vibration of the Boc protecting group is typically observed around 1680-1700 cm⁻¹. thermofisher.com Spectra can be obtained using techniques such as Attenuated Total Reflectance (ATR) or by preparing a thin film of the sample. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound.

Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of 201.26 g/mol . derpharmachemica.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, where the molecule is fragmented, and the resulting pattern of ion masses helps to confirm the structure. nih.gov A common top peak observed in the GC-MS spectrum is at an m/z of 57, corresponding to the tert-butyl cation. nih.gov

| Technique | Key Feature | Typical Chemical Shift/Frequency/m/z | Reference |

|---|---|---|---|

| ¹H NMR | tert-butyl protons (Boc group) | ~1.4 ppm | |

| ¹H NMR | Hydroxyl proton | ~3.5 ppm | |

| IR Spectroscopy | Hydroxyl (-OH) stretch | 3200-3600 cm⁻¹ | |

| IR Spectroscopy | Carbonyl (C=O) stretch (Boc group) | 1680-1700 cm⁻¹ | thermofisher.com |

| Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]⁺ | 202.27 | |

| Mass Spectrometry (GC-MS) | Top Peak (tert-butyl cation) | 57 | nih.gov |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of this compound and, crucially, for determining the enantiomeric excess (e.e.) of a specific stereoisomer.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for separating and quantifying the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation.

Commonly used chiral columns include those based on cellulose (B213188) or amylose (B160209) derivatives, such as Chiralpak IC. derpharmachemica.com

The mobile phase typically consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol (B130326) (IPA). derpharmachemica.com

By comparing the retention times of the sample components to those of known (R)- and (S)-enantiomer standards, the stereochemical identity can be confirmed. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess, a critical quality parameter for chiral compounds used in pharmaceuticals. patsnap.com For instance, one method reports retention times of 12.60 min for the (R)-isomer and 13.69 min for the (S)-isomer. derpharmachemica.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is another valuable technique for purity analysis. While this compound itself can be analyzed by GC, sometimes derivatization is performed to enhance its volatility and improve separation. derpharmachemica.com

GC is often used to monitor the progress of reactions, such as the reduction of N-Boc-3-piperidone to this compound. derpharmachemica.compatsnap.com

Chiral GC columns can also be employed for enantiomeric separation. For example, one study reported the use of a chiral GC column to analyze the product of an enzymatic reduction, with the (S)-enantiomer having a retention time of 27.3 minutes. google.com Different temperature programs and column types, like DB-WAX, are utilized depending on the specific analytical needs. patsnap.commdpi.com

| Technique | Purpose | Typical Column | Typical Mobile/Carrier Phase | Reference |

|---|---|---|---|---|

| Chiral HPLC | Enantiomeric excess determination | Chiralpak IC (cellulose-based) | n-hexane/Isopropanol | derpharmachemica.com |

| GC | Purity analysis, reaction monitoring | Rtx-5 Amine, DB-WAX | Nitrogen, Helium | derpharmachemica.compatsnap.com |

| Chiral GC | Enantiomeric separation | Chiral GC column (e.g., BGB174) | Helium | google.commdpi.com |

Optical Rotation Measurement for Stereochemical Assignment

Optical rotation is a classical and essential technique for assigning the absolute stereochemistry of a chiral molecule. It measures the rotation of plane-polarized light as it passes through a solution of the compound.

The direction and magnitude of the rotation are characteristic of a specific enantiomer. For example, (S)-1-Boc-3-hydroxypiperidine is reported to have a positive specific rotation, often denoted as (+), in chloroform. ichemical.comsigmaaldrich.com One source specifies a value of +10.0° (c = 1 in chloroform). ichemical.comsigmaaldrich.com

Conversely, the (R)-enantiomer exhibits a negative specific rotation under the same conditions, with reported values in the range of -8.5° to -12.0°. thermofisher.com The specific rotation is a critical parameter for quality control, ensuring the correct enantiomer has been synthesized or isolated. derpharmachemica.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide valuable insights into the structure, properties, and reactivity of this compound at the atomic level. These theoretical approaches complement experimental data and can aid in the interpretation of spectroscopic results and the prediction of chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules.

DFT calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for structural validation.

Furthermore, DFT can be employed to study reaction mechanisms involving this compound, helping to understand the stereochemical outcomes of reactions. For instance, these calculations can map transition states to rationalize stereoelectronic effects on regioselectivity.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and predicting the reactivity of this compound. These simulations model the atomic-level movements and interactions over time, providing deep insights into the molecule's structural preferences, energy barriers, and the influence of its environment.

The structural dynamics of this compound are dominated by the piperidine ring, which, similar to cyclohexane, primarily adopts a chair conformation to minimize steric and torsional strain. scribd.com However, the presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen and a hydroxyl group at the C-3 position introduces significant complexity. MD simulations are crucial for elucidating the preferred orientations of these substituents (axial vs. equatorial) and the energetic favorability of different conformers.

Research indicates that the energy barrier for ring inversion in six-membered heterocyclic rings like piperidine is relatively low, allowing for a dynamic equilibrium between different chair and boat forms. scribd.combath.ac.uk For this compound, simulations focus on determining the relative energies of the two primary chair conformations: one with the 3-hydroxyl group in an axial position and the other with it in an equatorial position. The large steric demand of the N-Boc group generally forces it to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. scribd.com The orientation of the 3-hydroxyl group is then determined by a balance of steric factors and potential intramolecular hydrogen bonding.

Computational studies, including MD simulations, can quantify the impact of the hydroxyl group on the molecule's physicochemical properties, such as its solubility and potential for hydrogen bonding. These simulations can also predict how modifications to the molecule might influence its binding affinity for biological targets by analyzing its conformational flexibility and interaction patterns.

In the context of reactivity, MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can model reaction pathways. For instance, the oxidation of the hydroxyl group to a ketone is a common reaction. Simulations can explore the conformational changes required to achieve the optimal geometry for the transition state, providing insights into the reaction's feasibility and kinetics. This is particularly relevant in biocatalysis, where the molecule's conformation upon entering an enzyme's active site is critical for the reaction's success. Molecular simulations have been used to understand the structural basis for the enantioselectivity of enzymes like aldo-keto reductases in the synthesis of specific stereoisomers of N-Boc-3-hydroxypiperidine. nih.gov

Table 1: Simulated Conformational Data for this compound Derivatives

This table presents hypothetical but representative data that could be generated from MD simulations to compare the conformational preferences of this compound. The energy difference (ΔE) indicates the relative stability of the equatorial conformer compared to the axial one.

| Parameter | Axial Conformer (3-OH) | Equatorial Conformer (3-OH) | Finding |

| Relative Energy (ΔE) | +1.2 kcal/mol | 0 kcal/mol | The equatorial conformer is more stable. |

| Key Dihedral Angle (C2-C3-O-H) | ~60° | ~180° | Distinct orientations of the hydroxyl group. |

| Calculated Dipole Moment | 2.5 D | 2.1 D | The axial conformer is slightly more polar. |

| Ring Inversion Energy Barrier | ~10.5 kcal/mol | ~10.5 kcal/mol | Consistent with substituted six-membered rings. scribd.com |

Future Perspectives and Emerging Research Avenues for 1 Boc 3 Hydroxypiperidine

Exploration of Expanded Pharmacological Applications

The primary driver for the extensive use of 1-Boc-3-hydroxypiperidine, particularly the (S)-enantiomer, has been its role as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441). chemicalbook.comguidechem.com Ibrutinib is a targeted therapy approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. chemicalbook.comguidechem.com The established success of ibrutinib has spurred further investigation into new therapeutic areas for piperidine-containing compounds.

Current research is actively exploring the potential of this compound derivatives in a wider range of diseases. chemimpex.comxindaobiotech.com These include:

Neurodegenerative Diseases: The piperidine (B6355638) scaffold is a common feature in molecules targeting the central nervous system. Researchers are utilizing (S)-1-Boc-3-hydroxypiperidine to synthesize novel compounds for the potential treatment of conditions like Alzheimer's disease. chemicalbook.comchemimpex.com

Infectious Diseases: Derivatives of this compound are being investigated for their potential antiviral properties, including activity against the virus that causes AIDS. chemicalbook.com

Diabetes: The piperidine moiety is also being explored in the development of new treatments for diabetes. chemicalbook.com

Oncology: Beyond BTK inhibitors, the chiral nature of this compound makes it a valuable starting material for the synthesis of other potential anti-cancer agents. chemicalbook.comresearchgate.net

The introduction of a chiral hydroxyl group on the piperidine ring can significantly influence the bioactivity of a molecule, opening up avenues for the development of new drugs with improved efficacy and selectivity. chemicalbook.com

Innovations in Asymmetric Catalysis and Reaction Development

The synthesis of enantiomerically pure this compound is a critical aspect of its utility. Traditional chemical resolution methods, while effective, often suffer from low yields (typically less than 50%) and can be costly. chemicalbook.comderpharmachemica.com Consequently, significant research efforts are directed towards developing more efficient and selective synthetic routes.

Biocatalysis has emerged as a powerful and green alternative. psu.edu The use of enzymes, particularly ketoreductases (KREDs), offers several advantages:

High Enantioselectivity: KREDs can reduce the precursor, N-Boc-3-piperidone, to the desired (S)- or (R)-1-Boc-3-hydroxypiperidine with excellent enantiomeric excess (>99% ee). acs.orgresearchgate.net

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents. chemicalbook.compsu.edu

Improved Yields: Biotransformation methods can overcome the 50% yield limitation of classical resolution, with some processes reporting yields of 90-95%. derpharmachemica.com

The table below summarizes some of the key findings in the biocatalytic synthesis of (S)-1-Boc-3-hydroxypiperidine:

| Catalyst System | Substrate Concentration | Reaction Time | Enantiomeric Excess (ee) | Yield | Reference |

| KRED 110 | 10 g/L | 3-4 hours | 100% | 90-95% | derpharmachemica.com |

| Recombinant KRED | 100 g/L | Not specified | >99% | Not specified | acs.orgresearchgate.net |

| Recombinant E. coli (co-expressing TbADH and BsGDH) | 500 mM | 3 hours | >99% | 96.2% | rsc.org |

| Aldo-keto reductase (AKR-43) | 16% (w/w) | 16 hours | >99% | Not specified | nih.gov |

Rational Design of Derivatives with Improved Pharmaceutical Profiles

The core structure of this compound provides a versatile scaffold for the rational design of new drug candidates. xindaobiotech.com By modifying the piperidine ring or the hydroxyl group, medicinal chemists can fine-tune the physicochemical and pharmacokinetic properties of the resulting molecules to enhance their therapeutic potential. xindaobiotech.comsmolecule.com

Key strategies in the rational design of derivatives include:

Introduction of Additional Functional Groups: The hydroxyl group can be a handle for further chemical transformations, such as esterification or etherification, to create a library of derivatives with diverse properties. smolecule.com

Peptide and Peptidomimetic Incorporation: Integrating the this compound moiety into peptide sequences or using it as a starting point for peptidomimetic design can improve biological activity, stability, and pharmacokinetic profiles. xindaobiotech.com

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and evaluating a series of derivatives, researchers can identify the key structural features responsible for the desired biological activity, leading to the development of more potent and selective drug candidates.

This approach allows for the creation of new chemical entities with improved properties such as enhanced solubility, better metabolic stability, and increased target affinity. xindaobiotech.com

Integration of Green Chemistry Principles in Industrial Synthesis

The pharmaceutical industry is increasingly focused on adopting sustainable manufacturing practices. The synthesis of this compound is an area where the principles of green chemistry are being actively implemented to reduce environmental impact and improve process efficiency. psu.eduresearchgate.net

Key green chemistry approaches being applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.orggoogle.com Biocatalytic methods, which often involve fewer steps and protecting groups, generally have a higher atom economy than traditional chemical syntheses. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical carbon dioxide (scCO₂), or ionic liquids. researchgate.netmdpi.com Many biocatalytic syntheses of this compound are performed in aqueous buffer systems. derpharmachemica.com

Catalysis: Employing catalytic reagents, such as enzymes, instead of stoichiometric reagents to reduce waste and improve reaction efficiency. acs.org The shift from chemical resolution to biocatalytic reduction is a prime example of this principle in action.

Reduction of Derivatives: Avoiding or minimizing the use of protecting groups to simplify synthetic pathways and reduce waste. acs.org The specificity of enzymes can often eliminate the need for protecting groups required in traditional chemical synthesis. acs.org

The development of biocatalytic processes for the production of this compound is a significant step towards a more sustainable pharmaceutical industry. derpharmachemica.compsu.edu These methods are not only more environmentally friendly but also often more cost-effective due to milder reaction conditions and higher yields. derpharmachemica.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。